molecular formula C10H16N2O2 B8471365 1-Butyl-2-(1,3-dioxolan-2-yl)imidazole

1-Butyl-2-(1,3-dioxolan-2-yl)imidazole

Cat. No.: B8471365
M. Wt: 196.25 g/mol
InChI Key: WXXOZWRUZHRMOK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Butyl-2-(1,3-dioxolan-2-yl)imidazole is a chemical compound of interest in organic and medicinal chemistry research, integrating an imidazole heterocycle with a 1,3-dioxolane protective group. The imidazole ring is a key pharmacophore found in many therapeutic agents , while the 1,3-dioxolane moiety is commonly employed as a protecting group for aldehydes and ketones in multi-step synthesis . This combination makes the compound a valuable bifunctional building block. Its primary research application lies in its role as a synthetic intermediate. The 1,3-dioxolane group can be deprotected under mild acidic conditions to regenerate a carbonyl group, offering a strategic handle for further functionalization . Although the specific biological activity of this compound has not been fully documented, structurally related compounds featuring the 1,3-dioxolane ring have demonstrated significant antimicrobial properties . For instance, similar molecules have shown excellent antifungal activity against strains like C. albicans and antibacterial activity against various Gram-positive bacteria, including S. aureus and S. epidermidis . Researchers are exploring these chemotypes for developing new antimicrobial agents. The butyl chain attached to the imidazole nitrogen is a common modification intended to influence the compound's lipophilicity and overall pharmacokinetic properties. This product is intended for Research Use Only and is not for diagnostic or therapeutic use.

Properties

Molecular Formula

C10H16N2O2

Molecular Weight

196.25 g/mol

IUPAC Name

1-butyl-2-(1,3-dioxolan-2-yl)imidazole

InChI

InChI=1S/C10H16N2O2/c1-2-3-5-12-6-4-11-9(12)10-13-7-8-14-10/h4,6,10H,2-3,5,7-8H2,1H3

InChI Key

WXXOZWRUZHRMOK-UHFFFAOYSA-N

Canonical SMILES

CCCCN1C=CN=C1C2OCCO2

Origin of Product

United States

Comparison with Similar Compounds

Structural and Electronic Comparisons

Table 1: Substituent Effects on Imidazole Derivatives

Compound Substituent at C2 Substituent at N1 Key Structural Features Electronic Effects
1-Butyl-2-(1,3-dioxolan-2-yl)imidazole 1,3-Dioxolane Butyl Cyclic ether, moderate steric bulk Electron-donating (via ether oxygen)
1-Benzylimidazole Phenylmethyl (Benzyl) Benzyl Aromatic, planar Electron-withdrawing (inductive)
1-Hexyl-2-(pyren-1-yl)phenanthroimidazole Pyrenyl Hexyl Polycyclic aromatic, bulky Strongly electron-withdrawing
1-(4-Methoxyphenyl)-1H-imidazole Methoxyphenyl Methoxyphenyl Aromatic with methoxy group Electron-donating (methoxy)

The dioxolane group in the target compound contrasts with aromatic (e.g., benzyl) or alkyl (e.g., hexyl) substituents in analogs.

Reactivity and Stability

Ozonolysis Reactivity: and provide reaction kinetics for imidazole derivatives with ozone. For example, 1-benzylimidazole reacts with ozone at a rate constant ($k_{\text{app, pH7}}$) of $1.2 \times 10^4 \, \text{M}^{-1}\text{s}^{-1}$ , influenced by the electron-withdrawing benzyl group. In contrast, the dioxolane group in this compound may reduce reactivity due to electron donation, though experimental data are lacking.

Thermal Stability : demonstrates that imidazolium-based ionic liquids decompose at high temperatures (e.g., 200°C) to form alkylated imidazoles. The dioxolane group’s stability under such conditions is untested but could be superior to furan-derived analogs due to the absence of conjugated double bonds .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-Butyl-2-(1,3-dioxolan-2-yl)imidazole, and how can reaction yields be maximized?

  • Methodological Answer : High-yield synthesis can be achieved via Friedel-Crafts acylation under solvent-free conditions using Eaton’s reagent (P2O5/MeSO3H), which minimizes side reactions. This approach yields 90–96% for structurally related imidazo[2,1-b]thiazoles, emphasizing the importance of substrate accessibility and reaction temperature control (60–80°C) . Characterization should include thin-layer chromatography (TLC) for reaction monitoring and NMR/IR for structural validation .

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR; ¹H and ¹³C) is essential for verifying the imidazole ring and substituents. High-Resolution Mass Spectrometry (HRMS) confirms molecular weight, while X-ray crystallography resolves stereochemical ambiguities . For purity assessment, use TLC with UV detection and electrothermal melting point analysis .

Q. What preliminary biological screening approaches are recommended for assessing bioactivity?

  • Methodological Answer : Begin with in vitro antimicrobial assays (e.g., broth microdilution for MIC determination) against Gram-positive/negative bacteria and fungi. For anticancer potential, conduct MTT assays on human cancer cell lines (e.g., HeLa, MCF-7). Always include cytotoxicity controls (e.g., normal fibroblast cells) .

Advanced Research Questions

Q. How can computational methods predict the compound’s reactivity and interaction with biological targets?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) optimize geometry and electronic properties, identifying reactive sites like the imidazole N-atoms or dioxolane oxygen. Molecular docking (AutoDock Vina) predicts binding affinities to enzymes (e.g., cytochrome P450) or receptors, guiding structure-activity relationship (SAR) studies .

Q. How should researchers resolve contradictions in reported biological activity data?

  • Methodological Answer : Conduct meta-analyses of existing literature using databases like PubMed and Scopus, filtering by assay type (e.g., MIC vs. IC50) and experimental conditions (e.g., pH, solvent). Validate findings through dose-response curves and orthogonal assays (e.g., time-kill kinetics for antimicrobials). Consult experts to reconcile discrepancies .

Q. What strategies improve the compound’s stability in aqueous or oxidative environments?

  • Methodological Answer : Modify the dioxolane moiety to enhance hydrolytic stability—replace the 1,3-dioxolane with a more rigid bicyclic ketal. Alternatively, formulate the compound in lipid-based nanoparticles or cyclodextrin complexes to shield reactive groups. Monitor stability via accelerated degradation studies (40°C/75% RH) and HPLC tracking .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.